Tetronic acid

Übersicht

Beschreibung

It exists in equilibrium between keto and enol tautomers . This compound is notable for its presence in various natural products, including ascorbic acid (vitamin C), penicillic acid, pulvinic acids, and abyssomicins . Tetronic acid serves as a precursor in organic synthesis and forms the structural core of certain pesticides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetronic acid can be synthesized through several methods:

Base-promoted Dieckmann cyclization: This method involves the cyclization of γ-hydroxylated or γ-halogenated β-ketoesters.

Lactonization of γ-acetoxy-β-keto esters: This process involves the formation of the lactone ring.

Debromination of α-bromothis compound: This method involves the removal of bromine atoms from α-bromothis compound.

One-pot synthesis: This method involves the tandem process of transesterification and subsequent Dieckmann cyclization from aryl- or heteroarylacetic acid esters and hydroxyacetic acid esters.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the desired scale, cost, and specific application requirements.

Analyse Chemischer Reaktionen

Tetronic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can undergo substitution reactions, particularly involving the hydroxyl group.

Common Reagents and Conditions:

Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution reactions: These reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation products: Various oxidized derivatives of this compound.

Reduction products: Reduced forms of this compound.

Substitution products: Substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Tetronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tetronic acid involves its interaction with various molecular targets and pathways:

Enzymatic inhibition: this compound derivatives can inhibit enzymes such as pyruvate carboxylase, affecting metabolic pathways.

Metal ion chelation: this compound can chelate metal ions, influencing biochemical processes.

Interaction with biochemical effectors: this compound interacts with various biochemical effectors, including enzymes and receptors, to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

Tetronic acid is structurally and functionally similar to several other compounds:

Tetramic acid: Both tetronic and tetramic acids contain a γ-lactone ring, but tetramic acid has a pyrrolidine-2,4-dione structure.

Ascorbic acid (vitamin C): Ascorbic acid shares the β-keto-γ-butyrolactone motif with this compound.

Penicillic acid: This compound also possesses the β-keto-γ-butyrolactone motif.

Pulvinic acids: These acids share structural similarities with this compound.

Abyssomicins: These natural products contain the β-keto-γ-butyrolactone motif.

This compound’s uniqueness lies in its versatile reactivity and wide range of applications in various fields, from organic synthesis to medicinal chemistry.

Biologische Aktivität

Tetronic acid, a naturally occurring compound with diverse biological activities, has garnered significant interest in the fields of organic and medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its unique structure, which includes a 3-hydroxybut-2-enoic acid moiety. It is often found in various natural products, particularly those produced by fungi and bacteria. The compound exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Properties

This compound and its derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A study on derivatives produced by Aspergillus panamensis revealed that several this compound derivatives exhibited significant antibacterial effects, inhibiting macromolecular syntheses in Ehrlich carcinoma cells as well .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Activity Against | Mechanism of Action |

|---|---|---|

| Gregatin A | Gram-positive bacteria | Inhibition of cell wall synthesis |

| Gregatin B | Gram-negative bacteria | Disruption of protein synthesis |

| New Derivatives | Both types | Inhibition of nucleic acid synthesis |

Antifungal Activity

This compound has also demonstrated antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, making it a potential candidate for developing antifungal agents. The structural features contributing to this activity include the presence of hydroxyl and carbonyl groups, which enhance its interaction with fungal cell membranes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, certain derivatives have been shown to exert cytotoxic effects on cancer cell lines by inducing apoptosis. The mechanism often involves the disruption of cellular processes related to DNA replication and repair .

Synthesis of this compound

The synthesis of this compound has evolved significantly over the years. Various methodologies have been developed to create structurally diverse derivatives. Recent advances include:

- Intermolecular Reactions : Techniques such as cross-coupling reactions and nucleophilic substitutions have been employed to functionalize preformed this compound cores.

- Intramolecular Approaches : Methods like Dieckmann condensation and cycloaddition reactions are utilized for constructing the heterocyclic core .

Table 2: Synthetic Methods for this compound Derivatives

Case Studies

- Study on Antibacterial Activity : Research conducted on metabolites from Aspergillus panamensis identified six this compound derivatives with notable antibacterial properties against various bacterial strains. The study highlighted their potential as therapeutic agents in treating bacterial infections .

- Antifungal Screening : A screening of this compound derivatives against common fungal pathogens showed significant inhibition rates, suggesting their utility in developing new antifungal treatments .

- Cytotoxicity Evaluation : A series of this compound analogs were tested for their cytotoxic effects on cancer cell lines, revealing that specific modifications could enhance their anticancer activity significantly .

Eigenschaften

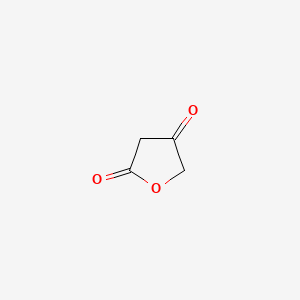

IUPAC Name |

oxolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGNDDUYTRNOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902467 | |

| Record name | NoName_1711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4971-56-6 | |

| Record name | Tetronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4971-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-oxo-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2B9NB89C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of a tetronic acid?

A1: Tetronic acids are characterized by a 4-hydroxy-2(5H)-furanone ring. [] This structure can exist in two tautomeric forms, with the enol form being predominant.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula for this compound is C4H4O3, and its molecular weight is 100.07 g/mol.

Q3: What are some key spectroscopic characteristics of tetronic acids?

A3: Spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for identifying and characterizing tetronic acids. For instance, the 1H NMR spectra of tetronic acids typically display characteristic signals corresponding to the protons on the furanone ring. [, ] Additionally, the carbonyl groups in the this compound structure give rise to distinctive absorption bands in the IR spectrum. [, ]

Q4: How stable are tetronic acids under different conditions?

A4: While generally stable, the stability of tetronic acids can vary based on the substituents present and the environmental conditions. For example, certain spiroepoxy-beta-lactones, synthesized from ketene dimers, can rearrange into tetronic acids under various conditions, highlighting their relative stability. []

Q5: Are there any studies on the dissolution and solubility of tetronic acids?

A5: While the provided research doesn't delve deeply into the dissolution and solubility of all tetronic acids, understanding these properties is crucial for their potential use in pharmaceuticals. Factors like pH and the type of media can significantly influence solubility, which directly impacts bioavailability and efficacy. []

Q6: What are some common synthetic routes to access tetronic acids?

A6: Numerous synthetic strategies have been developed over the years, highlighting the versatility of these compounds:

- From α-(chloroacetyl)malonate: Treatment of readily prepared diethyl α-(chloroacetyl)malonate with triethylamine yields a key intermediate which can be converted to this compound and various substituted analogues. []

- From 1,3-dioxolan-4-ones: This approach offers a versatile route to both 2-substituted and 3-substituted this compound derivatives by reacting the dioxolanone with appropriate nucleophiles. []

- From 1,3-dioxin-4-ones: This method exploits the cycloreversion of 6-substituted 1,3-dioxin-4-ones to acylketenes, which can then be trapped intramolecularly or intermolecularly to furnish diverse this compound derivatives. []

- From (S)-ketone cyanohydrins: This enantioselective approach utilizes biocatalysts to access enantiomerically pure starting materials, ultimately leading to optically active 5,5-disubstituted tetronic acids with high enantiomeric excesses. []

- Solid-phase synthesis: This approach offers a convenient and efficient method for the synthesis of functionalized tetronic acids, utilizing a carbonate linker for ease of manipulation and mild cleavage conditions. []

Q7: How can tetronic acids be alkylated?

A7: The 4-oxygen of tetronic acids can be selectively alkylated, a useful transformation for synthesizing various derivatives:

- Acid-catalyzed etherification: Treatment of tetronic acids with HCl in different alcohols yields the corresponding 4-alkoxy-5H-furan-2-ones. []

- Using oxyphosphonium intermediates: This highly efficient method involves treating tetronic acids with triphenylphosphonium anhydride trifluoromethanesulfonate, facilitating regioselective alkylation with both primary and secondary alcohols. []

Q8: Can tetronic acids participate in cycloaddition reactions?

A8: Yes, studies have shown that this compound derivatives with strategically placed alkenes can undergo [2+2] photocycloaddition reactions. These reactions demonstrate potential for building complex structures, as exemplified by the synthesis of cembranoid diterpenes. []

Q9: What are some prominent biological activities exhibited by tetronic acids?

A9: Tetronic acids and their derivatives display a wide array of biological activities, making them attractive targets for drug discovery:

- Hypocholesterolemic and antiaggregatory properties: Certain derivatives, like 4-(4-chlorophenyl)-2-hydroxythis compound, have demonstrated potential in lowering cholesterol levels and inhibiting platelet aggregation. []

- Protein phosphatase inhibition: 3-Acylthis compound derivatives have shown promise as inhibitors of protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DSPs), particularly cdc25B, a key enzyme in cell cycle regulation. []

- Antimicrobial activity: Compounds like pestalotic acids A-G, featuring a furylidene this compound core, exhibit significant antimicrobial properties. []

- HIV-1 protease inhibition: 3-Alkanoyl-5-hydroxymethyl this compound homologues and resistomycin have shown inhibitory activity against HIV-1 protease. []

- Fungicidal and insecticidal activity: Various this compound hydrazinyl derivatives demonstrate potent fungicidal and insecticidal activity against a range of plant pathogens and pests. []

Q10: How do tetronic acids interact with their biological targets?

A10: The mechanism of action varies depending on the specific this compound derivative and its target. For instance, in the case of protein phosphatase inhibition, 3-acyltetronic acids likely act as phosphate mimics, competing for the active site of the enzyme. [] Further research is needed to fully elucidate the specific interactions and downstream effects for various this compound derivatives.

Q11: Are there any known cases of resistance to this compound-based compounds?

A11: While the provided research doesn't specifically address resistance mechanisms, it is a crucial aspect to consider when developing new drugs. Understanding potential resistance mechanisms and exploring strategies to overcome them will be crucial for the long-term success of this compound-based therapies.

Q12: How has computational chemistry been employed in this compound research?

A12: Computational tools are increasingly being used to understand and predict the properties and activities of tetronic acids:

- QSAR (Quantitative Structure-Activity Relationship) studies: By correlating chemical structure with biological activity, QSAR models can help guide the design of more potent and selective this compound derivatives. Studies have successfully used 1H NMR and 13C NMR chemical shifts to develop QSAR models for the antifungal activity of phenylhydrazine-substituted tetronic acids. []

Q13: How do modifications to the this compound structure influence activity?

A13: The structure-activity relationship (SAR) is a critical aspect of drug development.

- Substitution at the 3-position: This position offers significant opportunities for modulating biological activity. For example, 3-carboethoxy derivatives stimulate rice root growth, while removing the carboethoxy group leads to growth inhibition. []

- Substitution at the 5-position: This position also plays a crucial role in determining biological activity. For example, incorporating a spiro cyclohexyl moiety at the 5-position significantly enhances the fungicidal activity of this compound derivatives. []

- Introduction of various functional groups: Introducing different functional groups, such as hydrazinyl groups, can significantly alter biological activity, as seen with the increased insecticidal and acaricidal activities observed in certain derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.